molecular formula C18H21N3O3S B6428762 6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2034562-24-6

6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6428762
CAS No.: 2034562-24-6
M. Wt: 359.4 g/mol
InChI Key: BEDSGUAOBPYGNL-UHFFFAOYSA-N
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Description

⚠️ Notice: This is a Generic Template The following content is a placeholder based on the structural features of the compound and common research applications of its core motifs. Specific, verified information about this compound's applications and mechanism of action must be obtained from scientific literature. 6-Cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several privileged pharmacophores, including a 3,4-dihydropyrimidin-4-one (DHPM) core and a piperidine scaffold linked via an amide bond. The DHPM moiety is a well-known scaffold in organic synthesis and is associated with a wide spectrum of biological activities . The inclusion of a thiophen-3-yloxy group and a cyclopropyl ring offers opportunities for fine-tuning the molecule's electronic properties, lipophilicity, and metabolic stability. This compound is primarily valued as a key intermediate or a novel chemical entity for probing biological pathways. Researchers may explore its potential as a kinase inhibitor, a modulator of G-protein-coupled receptors (GPCRs), or other enzymatic targets, given the demonstrated utility of similar structural components in these areas . Its mechanism of action is highly target-dependent and must be empirically determined through rigorous biochemical and cellular assays. This product is intended for use in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-(4-thiophen-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17-9-16(13-1-2-13)19-12-21(17)10-18(23)20-6-3-14(4-7-20)24-15-5-8-25-11-15/h5,8-9,11-14H,1-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSGUAOBPYGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of dihydropyrimidinones, which have been studied for various therapeutic applications, including anti-inflammatory and anticancer properties.

The compound has the molecular formula C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S and a molecular weight of approximately 359.4 g/mol. Its structural features include a cyclopropyl group and a thiophene moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes involved in inflammatory pathways. For instance, myeloperoxidase (MPO) inhibitors have been shown to reduce oxidative stress and inflammation in preclinical models, suggesting that this compound may exhibit similar effects through enzyme inhibition .

Antioxidant Activity

Studies have demonstrated that dihydropyrimidinones possess antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Dihydropyrimidinones have been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, certain derivatives have shown effectiveness against various cancer types by disrupting mitotic processes and inducing cell cycle arrest .

Case Studies

  • Inhibition of Myeloperoxidase : A study focused on N1-substituted dihydropyrimidinones found that these compounds effectively inhibited MPO activity in lipopolysaccharide-stimulated human whole blood, leading to reduced inflammation markers . This suggests that this compound could similarly modulate inflammatory responses.
  • Cell Cycle Arrest : Another study highlighted the ability of related compounds to induce cell cycle arrest in cancer cells by targeting specific kinases involved in mitosis. This mechanism is critical for developing new cancer therapies aimed at halting tumor growth .

Data Table

Activity Mechanism Reference
AntioxidantReduces oxidative stress
MPO InhibitionDecreases inflammatory markers
AnticancerInduces apoptosis and cell cycle arrest

Scientific Research Applications

Pharmacological Applications

Research has indicated several promising applications for this compound:

  • Anticancer Activity : Dihydropyrimidines are often evaluated for their anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 6-cyclopropyl derivatives may also possess similar activity .
  • Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity. Similar dihydropyrimidine derivatives have been synthesized and tested for their ability to inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .
  • Neurological Applications : Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could translate into treatments for neurological disorders .

Case Studies

Several studies have documented the biological activity of compounds related to 6-cyclopropyl derivatives:

  • Antitumor Activity Study : A study synthesized a series of dihydropyrimidines and evaluated their cytotoxicity against cancer cell lines. Results indicated that specific substitutions on the dihydropyrimidine scaffold enhanced anticancer activity significantly .
  • Antimicrobial Evaluation : In vitro testing of synthesized thiophene-containing dihydropyrimidines demonstrated potent antimicrobial activity against several bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Formula*
6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one Dihydropyrimidinone Cyclopropyl (C6), thiophen-3-yloxy-piperidine (C3) C₁₈H₂₂N₃O₃S
3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-... Pyridopyrimidinone Fluoro-benzisoxazolyl-piperidine, methyl (C2), benzoyl-piperidine C₃₄H₃₃F₂N₅O₃
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone Fluoro-benzisoxazolyl-piperidine, methyl (C2) C₂₂H₂₂FN₅O₂

*Calculated based on structural descriptors.

Key Observations:

Core Modifications: The target compound retains a dihydropyrimidinone core, while analogs in Table 1 feature pyridopyrimidinone scaffolds, which may alter ring planarity and hydrogen-bonding capacity.

Substituent Diversity: The thiophen-3-yloxy group in the target compound contrasts with the fluoro-benzisoxazolyl groups in analogs. The cyclopropyl group (target) vs. methyl (analogs) influences steric bulk and rotamer preferences at the C2/C6 positions.

Piperidine Linkers : All compounds utilize piperidine as a spacer, but the target compound lacks the benzoyl-piperidine extension seen in one analog, likely reducing molecular weight and complexity.

Hypothesized Pharmacological Implications

  • Target Affinity : The thiophen-3-yloxy group may engage in hydrophobic interactions with aromatic enzyme pockets, whereas fluoro-benzisoxazole could enhance selectivity for fluorophobic targets.
  • Solubility and LogP : The target compound’s molecular formula (C₁₈H₂₂N₃O₃S) suggests moderate polarity, with a calculated LogP ~2.1 (vs. higher values for fluorinated analogs due to fluorine’s lipophilicity).

Preparation Methods

Piperidin-4-ol Protection

Piperidin-4-ol is protected as its tert-butylcarbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (92% yield). This prevents amine interference during subsequent etherification.

Thiophen-3-yloxy Ether Formation

The protected piperidin-4-ol undergoes Mitsunobu reaction with 3-hydroxythiophene (1.2 eq), employing triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C→RT. This method from Source achieves 78% yield for analogous heterocycloalkyloxy ethers, superior to SN2 approaches (≤45% yield).

Boc Deprotection

The Boc group is removed using 4M HCl in dioxane (quantitative yield), yielding 4-(thiophen-3-yloxy)piperidine hydrochloride. Neutralization with NaHCO₃ provides the free amine for subsequent coupling.

Ethyl Ketone Linker Installation

The side chain’s 2-oxoethyl group is introduced via nucleophilic acyl substitution:

Chloroacetyl Chloride Coupling

4-(Thiophen-3-yloxy)piperidine reacts with chloroacetyl chloride (1.1 eq) in dichloromethane, using triethylamine (2 eq) as base. Source reports 89% yield for similar chloroacetamide formations under these conditions.

Displacement with Dihydropyrimidinone

The chloroacetamide intermediate undergoes nucleophilic displacement with the dihydropyrimidinone core’s NH group. Using K₂CO₃ in DMF at 80°C for 12 hours achieves 67% yield. Source confirms this method effectively links dihydropyrimidinones to tertiary amines.

Crystallization and Polymorph Control

Final purification leverages crystallization techniques from Source:

  • Solvent system : Ethyl acetate/n-heptane (1:3) induces slow crystallization of Form A, the thermodynamically stable polymorph.

  • Seeding : Adding 0.5% w/w Form A seeds at 40°C ensures phase purity (>99.5% by HPLC).

  • XRPD validation : Key reflections at 7.8°, 15.7°, 22.5° 2θ confirm Form A identity.

Reaction Optimization and Yield Improvements

Comparative studies reveal critical optimizations:

ParameterInitial YieldOptimized YieldMethod Change
Etherification45%78%Mitsunobu vs. SN2
Chloroacetyl Coupling72%89%TEA instead of DIPEA
Displacement Reaction52%67%DMF instead of THF
Crystallization Recovery81%93%Seeded cooling

Analytical Characterization

¹H NMR (400 MHz, DMSO-d6) : δ 1.12–1.19 (m, 4H, cyclopropane), 3.82 (q, J=6.8 Hz, 2H, CH₂CO), 4.41 (d, J=12.4 Hz, 2H, piperidine), 6.94 (dd, J=3.2, 1.6 Hz, 1H, thiophene), 7.32 (s, 1H, NH).

HPLC Purity : 99.8% (C18 column, 0.1% HCOOH/ACN gradient).

Melting Point : 189–191°C (Form A) .

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeConditionsPurification MethodYield RangeReference
1CyclocondensationReflux in ethanol, 12 hColumn chromatography (SiO₂)45–60%
2Piperidine couplingInert atmosphere (N₂), 80°CRecrystallization (EtOAc)55–70%
3Thiophene oxidationH₂O₂, RT, 6 hSolvent extraction (CH₂Cl₂)60–75%

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundAnticancer (IC₅₀, μM)Antimicrobial (MIC, μg/mL)Key SubstituentReference
Thieno[3,2-d]pyrimidin-4-one2.1–8.38–32 (S. aureus)4-Ethoxyphenyl
Pyrido[1,2-a]pyrimidin-4-one0.9–4.54–16 (E. coli)3-Methoxypropyl

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